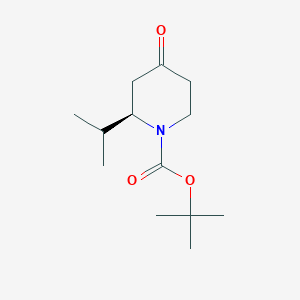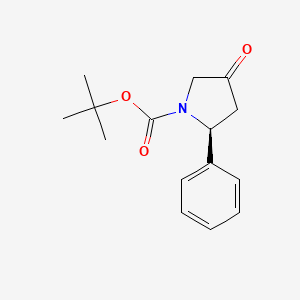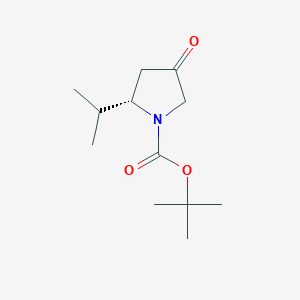
(4-((4-Bromobenzyl)oxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-((4-Bromobenzyl)oxy)phenyl)methanol”, also known as BBPM, is a chemical compound with the molecular formula C14H13BrO2 . It has a molecular weight of 293.16 .
Molecular Structure Analysis
The InChI code for “(4-((4-Bromobenzyl)oxy)phenyl)methanol” is 1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 .Physical And Chemical Properties Analysis
“(4-((4-Bromobenzyl)oxy)phenyl)methanol” has a molecular weight of 293.16 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the retrieved data.Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics , the study of proteomes and their functions. Specifically, it serves as a biochemical tool for the identification and quantification of proteins and their modifications. The ability to modify proteins with this compound can aid in the understanding of protein interactions and disease mechanisms .
Synthetic Chemistry
In synthetic chemistry , {4-[(4-bromobenzyl)oxy]phenyl}methanol is a valuable intermediate for the synthesis of complex molecules. Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which are pivotal in creating new chemical entities .
Material Science
The compound’s structural properties may be explored in material science for the development of novel materials. Its phenolic moiety could be involved in polymerization reactions, potentially leading to new polymeric materials with unique properties .
Analytical Chemistry
In analytical chemistry , this compound could be used as a standard or reagent in chromatographic methods and mass spectrometry. Its distinct molecular weight and structure allow for precise calibration and method development in the analysis of complex mixtures .
Medicinal Chemistry
As a building block in medicinal chemistry , {4-[(4-bromobenzyl)oxy]phenyl}methanol can be employed in the design and synthesis of drug candidates. Its structural framework can be modified to produce compounds with potential therapeutic effects .
Environmental Science
In environmental science , research could investigate the compound’s breakdown products and their environmental impact. Understanding its degradation pathways can inform the assessment of its ecological safety .
Biochemistry
In biochemistry , the compound might be used to study enzyme-substrate interactions. Its phenolic group can mimic natural substrates, providing insights into enzyme specificity and catalysis .
Pharmacology
Lastly, in pharmacology , {4-[(4-bromobenzyl)oxy]phenyl}methanol could be analyzed for its pharmacokinetic properties. Research in this area could explore its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (4-((4-Bromobenzyl)oxy)phenyl)methanol are currently unknown. The compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Without knowledge of the specific targets of (4-((4-Bromobenzyl)oxy)phenyl)methanol, it’s challenging to determine the exact biochemical pathways it affects. Given its use in proteomics research , it’s plausible that the compound could influence protein-related pathways.
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed in the body. Its molecular weight (293.16 g/mol ) is within the range that generally allows for good bioavailability.
Result of Action
The molecular and cellular effects of (4-((4-Bromobenzyl)oxy)phenyl)methanol’s action are currently unknown. As a biochemical used in proteomics research
Action Environment
The action of (4-((4-Bromobenzyl)oxy)phenyl)methanol may be influenced by various environmental factors. For instance, its stability under normal temperatures but potential for combustion under high heat or fire conditions suggests that temperature could impact its efficacy. could affect its distribution and action in different biological environments.
Propriétés
IUPAC Name |
[4-[(4-bromophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVMJMAYIKRTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353248 |
Source


|
| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromobenzyl)oxy)phenyl)methanol | |
CAS RN |
400825-71-0 |
Source


|
| Record name | 4-[(4-Bromophenyl)methoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)


![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
